

# Validation of lysine succinylation as a novel post-translational modification

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# Validation of Lysine Succinylation: A Novel Post-Translational Modification A Comparative Guide for Researchers

The discovery of **lysine** succinylation has expanded the landscape of post-translational modifications (PTMs), revealing a crucial link between cellular metabolism and protein function. This guide provides a comprehensive comparison of **lysine** succinylation with other well-known PTMs and details the experimental methodologies used for its validation, supported by key experimental data.

**Lysine**, a frequently modified amino acid residue, can undergo various PTMs, including methylation, acetylation, and ubiquitination.[1] The addition of a succinyl group to a **lysine** residue, termed succinylation, is a naturally occurring PTM that has a significant impact on protein structure and function due to the transfer of a relatively large and negatively charged moiety.[2][3] This modification is evolutionarily conserved and has been identified in a wide range of organisms, from bacteria to humans.[4][5]

# Comparison of Lysine Succinylation with Other PTMs

**Lysine** succinylation introduces unique biochemical changes to proteins compared to other common **lysine** modifications. The addition of a succinyl group results in a mass shift of



+100.0186 Da and changes the charge of the **lysine** residue from +1 to -1 at physiological pH. [6][7] This alteration is more substantial than that caused by acetylation (+42.0106 Da, charge change from +1 to 0) or methylation (+14.0157 Da for monomethylation, no charge change).[8] [9]

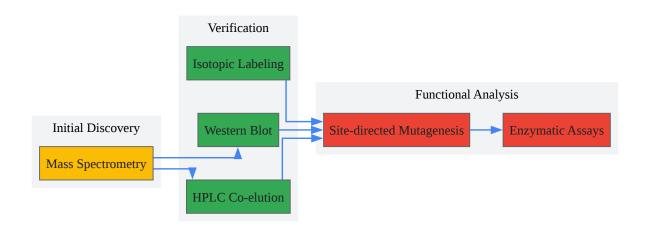
Feature	Lysine Succinylation	Lysine Acetylation	Lysine Methylation
Mass Shift (Da)	+100.0186[6]	+42.0106[9]	+14.0157 (mono), +28.0313 (di), +42.0470 (tri)
Charge Change	From +1 to -1[3]	From +1 to 0	No change
Size of Added Group	Large[3]	Small	Smallest
Donor Molecule	Succinyl-CoA[10]	Acetyl-CoA	S-adenosylmethionine (SAM)[11]
Key Regulatory Enzymes	SIRT5 (de- succinylase), KAT2A (succinyltransferase) [2][3]	Histone Acetyltransferases (HATs), Histone Deacetylases (HDACs)	Histone Methyltransferases (HMTs), Histone Demethylases (HDMs)

## **Experimental Validation of Lysine Succinylation**

The validation of **lysine** succinylation as a genuine PTM relies on a combination of rigorous experimental approaches.

### **Workflow for Validation of Lysine Succinylation**





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Caption: A typical workflow for the validation of **lysine** succinylation.

#### **Mass Spectrometry**

The initial identification of **lysine** succinylation was achieved through mass spectrometry.[1][4] High-resolution MS analysis of tryptic digests of proteins reveals a mass shift of 100.0186 Da on **lysine** residues, corresponding to the addition of a succinyl group.[6] Tandem mass spectrometry (MS/MS) is then used to pinpoint the exact site of modification.[9]

Experimental Protocol: Nano-HPLC-MS/MS Analysis[9]

- Protein Digestion: Proteins are digested with trypsin.
- Peptide Enrichment (Optional): Succinylated peptides can be enriched using anti-succinyllysine antibodies.
- Chromatography: The peptide mixture is separated using nano-high-performance liquid chromatography (nano-HPLC).
- Mass Spectrometry:



- Full MS scans are acquired with a high-resolution mass spectrometer (e.g., Orbitrap) at a resolution of R = 30,000 at m/z 400.[9]
- Targeted MS/MS spectra are acquired for peptides showing the characteristic mass shift at a resolution of 7,500 at m/z 400.[9]
- Data Analysis: The MS/MS data is analyzed using software that can identify PTMs based on mass shifts.

### **HPLC Co-elution with Synthetic Peptides**

To confirm the identity of the modification, the in vivo-derived succinylated peptide is compared with a synthetically generated peptide of the same sequence.[9] The gold standard for confirmation is the co-elution of the in vivo and synthetic peptides in a single peak during HPLC analysis.[4][9] This method also helps to distinguish succinylation from its isomer, methylmalonylation, as the two modified peptides will have different retention times.[9]

Experimental Protocol: HPLC Co-elution[9]

- Synthesize Peptides: Synthesize a succinyllysine peptide and, if necessary, a
  methylmalonyllysine peptide with the same sequence as the in vivo identified peptide.
- HPLC Analysis:
  - Analyze the in vivo-derived peptide digest by nano-HPLC-MS/MS.
  - Analyze the synthetic succinyllysine peptide.
  - Analyze a mixture of the in vivo digest and the synthetic succinyllysine peptide.
  - Analyze the synthetic methylmalonyllysine peptide.
- Compare Chromatograms: The in vivo and synthetic succinyllysine peptides, and their mixture, should show a single, co-eluting peak with the same retention time. The methylmalonyllysine peptide should have a different retention time.[9]



# Western Blot Analysis with Pan-Anti-Succinyl-Lysine Antibodies

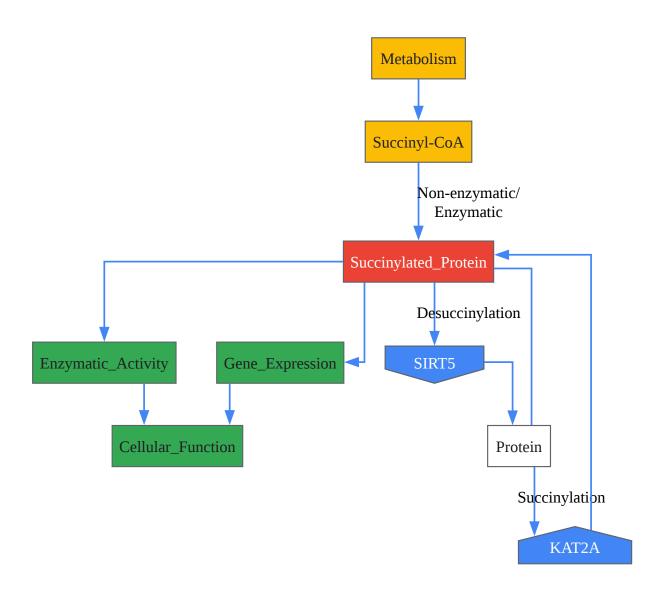
The development of pan-specific antibodies that recognize succinyl**lysine** residues has been instrumental in validating this PTM.[4][9] Western blotting with these antibodies can detect succinylated proteins in cell lysates and purified protein samples.[4][9] The specificity of the antibody is confirmed through competition assays using a peptide library containing a fixed succinyl**lysine**.[4][9]

Experimental Protocol: Western Blot Analysis[4][9]

- Protein Extraction: Extract total protein from cells or tissues.
- SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% nonfat dry milk in TBST).
- Primary Antibody Incubation: Incubate the membrane with a pan-anti-succinyl-lysine antibody.
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) kit.
- Competition Assay (for specificity): Pre-incubate the primary antibody with a peptide library containing succinyl**lysine** to show that the signal can be competed away.[4]

### **Signaling Pathway Implication**





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Caption: Regulation and functional consequences of **lysine** succinylation.

## **Functional Consequences of Lysine Succinylation**

The addition of a bulky, negatively charged succinyl group can significantly alter a protein's structure and function.[3] This modification has been shown to regulate enzyme activity, protein stability, and protein-protein interactions.[2][12] For instance, succinylation of enzymes involved in metabolic pathways like the TCA cycle and fatty acid metabolism can modulate their activity.



[2][13] Site-directed mutagenesis, where the succinylated **lysine** is replaced with an arginine (to maintain positive charge) or a glutamate (to mimic the negative charge of succinylation), is a common technique to study the functional impact of this PTM.[9]

In conclusion, the validation of **lysine** succinylation has been a multi-faceted process, relying on the convergence of evidence from mass spectrometry, biochemical assays, and immunological techniques. These robust methodologies have firmly established **lysine** succinylation as a critical post-translational modification with broad implications for cellular physiology and disease.

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